7-Amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride
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Overview
Description
7-Amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the triazole ring fused with a pyridine ring imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
Triazole compounds, which “7-Amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride” belongs to, are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
The interaction of triazole compounds with their targets often results in a variety of biological activities. These can include antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Biochemical Pathways
Triazole compounds are known to affect a variety of pathways due to their ability to bind to different enzymes and receptors .
Result of Action
Based on the wide range of biological activities exhibited by triazole compounds, it can be inferred that the effects are likely diverse and dependent on the specific targets and pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from commercially available reagents. The process is optimized for large-scale production, ensuring high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
7-Amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-Amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazines: Similar in structure but with a pyrazine ring instead of a pyridine ring.
1,2,4-Triazolo[4,3-a]pyridin-3-ol: Similar core structure with a hydroxyl group instead of an amino group.
Uniqueness
7-Amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride is unique due to its specific substitution pattern and the presence of both amino and triazole functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c7-4-1-2-10-5(3-4)8-9-6(10)11;/h4H,1-3,7H2,(H,9,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOVBFKMDYILQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NNC2=O)CC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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